molecular formula C12H21NO5 B8516887 Ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate

Ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate

Cat. No. B8516887
M. Wt: 259.30 g/mol
InChI Key: RRCRLZYJRYQMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 4-(3-ethoxy-3-oxopropyl)morpholine-2-carboxylate

InChI

InChI=1S/C12H21NO5/c1-3-16-11(14)5-6-13-7-8-18-10(9-13)12(15)17-4-2/h10H,3-9H2,1-2H3

InChI Key

RRCRLZYJRYQMQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCOC(C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl morpholine-2-carboxylate (3 g, 18.85 mmol) and ethyl acrylate (5 ml, 18.85 mmol) was heated at 100° C. for 14 h. The reaction was cooled to RT then diluted with Et2O and extracted with aqueous 3M HCl. The combined aqueous layers were basified by solid K2CO3 and extracted with DCM. The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford the title compound as a pale-yellow oil, which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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